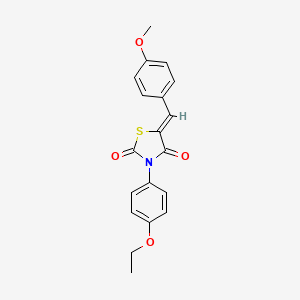![molecular formula C17H18O4 B4817809 2-[2-(2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde](/img/structure/B4817809.png)
2-[2-(2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde
Übersicht
Beschreibung
2-[2-(2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde, also known as MMB, is a synthetic compound that has been widely studied for its potential applications in scientific research. MMB is a benzaldehyde derivative that is commonly used as a fluorescent probe for detecting reactive oxygen species (ROS) in cells.
Wirkmechanismus
The mechanism of action of 2-[2-(2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde involves the reaction of the aldehyde group with ROS, leading to the formation of a fluorescent adduct. The fluorescence intensity of the adduct is directly proportional to the concentration of ROS in the cell. The selectivity of 2-[2-(2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde for ROS is due to the presence of the phenolic group, which can react with ROS to form a stable adduct.
Biochemical and Physiological Effects:
2-[2-(2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde has been shown to have minimal toxicity and does not interfere with normal cellular functions. The compound is rapidly taken up by cells and can be detected within minutes of exposure. 2-[2-(2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde has been used to study the effects of ROS on various cellular processes, including apoptosis, autophagy, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-[2-(2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde as a fluorescent probe for ROS is its high selectivity and sensitivity. The compound is also easy to use and can be detected using standard fluorescence microscopy techniques. However, 2-[2-(2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde has some limitations, including its limited solubility in aqueous solutions and its potential to form nonspecific adducts with other cellular components.
Zukünftige Richtungen
There are several future directions for the use of 2-[2-(2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde in scientific research. One potential application is the development of 2-[2-(2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde-based biosensors for in vivo imaging of ROS in animal models. Another direction is the modification of 2-[2-(2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde to improve its solubility and selectivity for specific ROS species. Additionally, 2-[2-(2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde can be used in combination with other fluorescent probes to study the complex interplay between ROS and other cellular signaling pathways.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde has been extensively studied for its potential applications in scientific research. One of the most important applications of 2-[2-(2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde is its use as a fluorescent probe for detecting ROS in cells. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues, leading to various diseases such as cancer, diabetes, and neurodegenerative disorders. The ability of 2-[2-(2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde to selectively detect ROS in cells makes it a valuable tool for studying the role of ROS in disease development and progression.
Eigenschaften
IUPAC Name |
2-[2-(2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-13-7-8-15(14(11-13)12-18)20-9-10-21-17-6-4-3-5-16(17)19-2/h3-8,11-12H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYSGQVOFLWTAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC=CC=C2OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-isopropoxyphenyl)(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)methanone](/img/structure/B4817733.png)
![4-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4817735.png)
![2-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile](/img/structure/B4817738.png)


![N-(4-isopropylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4817768.png)
![ethyl 1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4817776.png)
![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-N-(2-ethoxyphenyl)acrylamide](/img/structure/B4817778.png)
![{[5-oxo-4-(2-phenylethyl)-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}acetic acid](/img/structure/B4817782.png)
![N-({[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4817790.png)
![3-(4-fluorophenyl)-5-methyl-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4817797.png)
![N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B4817801.png)
![methyl 3-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4817804.png)
